4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group, an isopropyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of an appropriate amine with a nitrile-containing precursor followed by cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms .
Scientific Research Applications
4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
- 4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
- 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
- 4-Amino-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
Uniqueness: 4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group, in particular, can influence the compound’s reactivity and interactions with molecular targets, differentiating it from other similar compounds .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-amino-1-propan-2-yl-2,5-dihydropyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H13N3/c1-6(2)11-4-7(3-9)8(10)5-11/h6H,4-5,10H2,1-2H3 |
InChI Key |
QVOSYMFARFXAME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=C(C1)N)C#N |
Origin of Product |
United States |
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